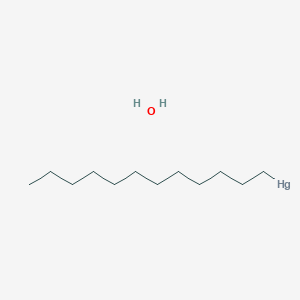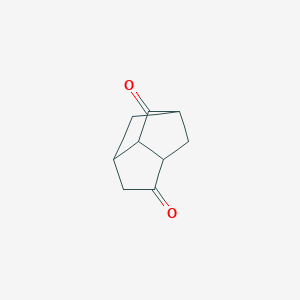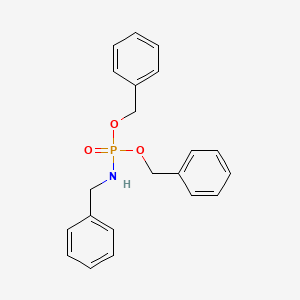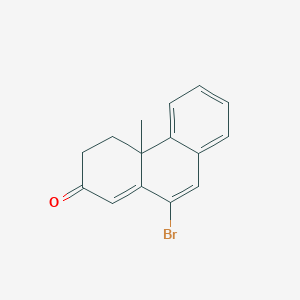
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one is an organic compound that belongs to the class of brominated phenanthrene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one typically involves the bromination of a precursor phenanthrene derivative. The reaction conditions may include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenanthrene derivatives, while oxidation and reduction reactions can lead to the formation of ketones, alcohols, or other functionalized compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Mécanisme D'action
The mechanism of action of 10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Bromo-phenanthrene: A simpler brominated phenanthrene derivative.
4a-Methyl-phenanthrene: A methylated phenanthrene derivative without bromination.
2-Bromo-4a-methyl-phenanthrene: A positional isomer with bromination at a different position.
Uniqueness
10-Bromo-4a-methyl-4,4a-dihydrophenanthren-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and a methyl group on the phenanthrene core can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
58860-96-1 |
|---|---|
Formule moléculaire |
C15H13BrO |
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
10-bromo-4a-methyl-3,4-dihydrophenanthren-2-one |
InChI |
InChI=1S/C15H13BrO/c1-15-7-6-11(17)9-13(15)14(16)8-10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
CCSVWMQZQZYPSG-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(=O)C=C1C(=CC3=CC=CC=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



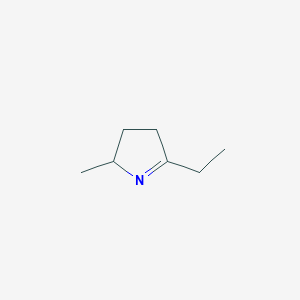
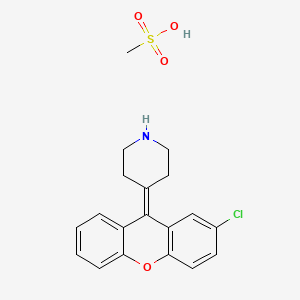
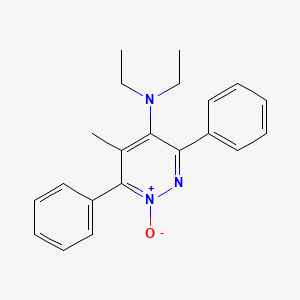
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)

![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

